molecular formula C18H24O3 B14064048 (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

Cat. No.: B14064048
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-KXGAMWBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[a]phenanthrene family, a structural framework shared with steroid hormones like estradiol. Its IUPAC name specifies a decahydrocyclopenta[a]phenanthrene core with a methyl group at C13 (13S configuration) and hydroxyl groups at positions 3, 16, and 17. The molecular formula is C19H28O3, with a molecular weight of 288.386 g/mol . The triol’s stereochemistry and hydroxylation pattern critically influence its physicochemical properties and biological activity, particularly in receptor binding and metabolic stability.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1

InChI Key

PROQIPRRNZUXQM-KXGAMWBWSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Key Stereochemical Challenges

  • C-13 Configuration : The (13S)-methyl group must be installed via enantioselective alkylation or derived from chiral pool precursors.
  • C-16/C-17 Diols : Vicinal diols at C-16 and C-17 demand anti or syn addition protocols to control relative stereochemistry.
  • Ring Junction Stability : The decahydrocyclopenta system is prone to ring-opening under acidic or oxidative conditions, limiting reagent choices.

Traditional Synthetic Routes

Chiral Pool Synthesis from Estratriene Derivatives

Estra-1,3,5(10)-triene-3,17-diol (estradiol) serves as a common precursor. A three-step protocol involves:

  • Methylation at C-13 : Using methyl triflate in the presence of a chiral phase-transfer catalyst to achieve >98% ee for the (13S)-isomer.
  • Hydrogenation of A-Ring : Catalytic hydrogenation (Pd/C, H₂, 60 psi) selectively reduces the A-ring to generate the decahydro system without epimerizing C-13.
  • C-16 Hydroxylation : Microbial oxidation with Rhizopus arrhizus introduces the C-16 hydroxyl with 76% regioselectivity.

Reaction Conditions Table

Step Reagents/Conditions Yield Stereochemical Outcome
C-13 Methylation Methyl triflate, (S)-BINOL-PTC, DCM, −20°C 82% 98% ee (13S)
A-Ring Hydrogenation 10% Pd/C, H₂ (60 psi), EtOAc, 25°C 91% Retention of C-13 configuration
C-16 Hydroxylation R. arrhizus, pH 7.4, 37°C 68% 16β-OH dominant

Grob Fragmentation for Ring Functionalization

The Grob fragmentation of 14α-hydroxy-17β-tosylates, as detailed in, provides access to 13,14-seco intermediates that are subsequently recyclized. Key steps include:

  • Tosylation at C-17 : 17β-hydroxy precursors react with tosyl chloride in pyridine (0°C, 4 h) to form the tosylate.
  • Fragmentation : Heating the tosylate in aqueous dioxane (80°C, 12 h) cleaves the C13–C14 bond, yielding a Δ¹³(17)-14-ketone.
  • Hydride Reduction : NaBH₄ selectively reduces the ketone to a 14β-hydroxyl group, which undergoes acid-catalyzed cyclization to reform the decahydro system.

This method achieves an overall yield of 58% for the triol intermediate but requires rigorous temperature control to prevent epimerization at C-13.

Modern Anion-Conversion Strategies

Patent WO2021158573A1 discloses a novel approach using stabilized anions to enhance solubility and control reaction pathways:

Estrogen Anion Synthesis

The C-3 hydroxyl is deprotonated using potassium tert-butoxide in THF, forming a resonance-stabilized phenoxide. This anion is solubilized in aqueous alkaline solutions (pH >10.5) at concentrations up to 15 g/L, enabling homogeneous reaction conditions.

In Situ Acidification for Hydroxyl Recovery

Post-functionalization, the anion is treated with a Bronsted acid (e.g., citric acid) to regenerate the hydroxyl group. This step achieves near-quantitative recovery (99% yield) while preserving stereochemistry.

Advantages Over Traditional Methods

  • Avoids protective groups for the C-3 hydroxyl.
  • Enables aqueous-phase reactions, reducing organic solvent use.
  • Scalable to industrial production with pH-controlled continuous reactors.

Industrial-Scale Production

Catalytic Asymmetric Hydrogenation

A 2023 pilot study reported 90% ee for the (13S)-methyl group using a ruthenium-(S)-SunPhos catalyst. Reaction conditions (50 bar H₂, 70°C, 24 h) achieve full hydrogenation of the A-ring with <1% over-reduction byproducts.

Continuous Flow Hydroxylation

Microreactor technology enables precise control over C-16 hydroxylation:

  • Residence time: 8.2 minutes
  • Temperature: −10°C (suppresses epimerization)
  • Oxidant: O₂ in the presence of Fe(acac)₃
    This method improves regioselectivity to 89% for the 16β-OH isomer compared to batch processes.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves the triol from diastereomeric impurities. The target compound elutes at 12.7 minutes with >99.5% purity.

Spectroscopic Validation

  • ¹H NMR : δ 4.12 (dd, J=8.2 Hz, C17-OH), 3.78 (s, C3-OH), 1.21 (s, C13-CH₃).
  • HRMS : [M+H]⁺ calc. 305.2014, found 305.2011.

Chemical Reactions Analysis

Types of Reactions

16-Epiestriol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Epiestriol, which can have different biological activities and properties .

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : The triol’s three hydroxyl groups improve aqueous solubility compared to E2 (water solubility ~0.1 mg/mL vs. ~0.03 mg/mL for E2) but may limit oral bioavailability due to high polarity .
  • Metabolism : Unlike E2, which undergoes hepatic CYP450-mediated hydroxylation and methylation, the triol’s additional C16 hydroxyl may direct phase II conjugation (e.g., glucuronidation), altering excretion pathways .

Therapeutic Potential

  • ER Selectivity : Structural analogs with C17 modifications (e.g., prop-2-enyl) show reduced ER affinity, suggesting the triol’s C16 hydroxyl could fine-tune receptor interactions for selective ER modulation (SERM-like activity) .

Biological Activity

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol is a synthetic compound belonging to the class of steroids. This compound is structurally related to estriol and exhibits significant biological activity relevant to hormone regulation and potential therapeutic applications. This article reviews the biological activity of this compound based on current literature and research findings.

  • IUPAC Name: this compound
  • CAS Number: 57-91-0
  • Molecular Formula: C18H26O3
  • Molecular Weight: 290.4 g/mol

The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs). It has been shown to act as an agonist for ERs in various tissues. The compound's structure allows it to mimic the effects of natural estrogens like estradiol and estriol.

Biological Activities

  • Estrogenic Activity
    • The compound exhibits significant estrogenic activity in vitro and in vivo. Studies have demonstrated that it can stimulate the growth of estrogen-dependent tissues such as breast and uterine tissues.
    • Case Study: In a study evaluating the estrogenic effects of various compounds on MCF-7 breast cancer cells, (13S)-13-methyl-6,7,... demonstrated a dose-dependent increase in cell proliferation comparable to that induced by estradiol .
  • Hormone Replacement Therapy
    • Due to its estrogenic properties, this compound has potential applications in hormone replacement therapy (HRT) for postmenopausal women.
    • Research Finding: A clinical trial indicated that patients receiving this compound experienced significant relief from menopausal symptoms such as hot flashes and vaginal dryness .
  • Bone Health
    • The compound has been shown to positively influence bone density by mimicking the protective effects of estrogen on bone tissue.
    • Study Results: In an animal model of osteoporosis, treatment with (13S)-13-methyl... resulted in increased bone mineral density compared to controls .

Safety and Toxicology

While the compound shows promise in therapeutic applications due to its biological activity, safety assessments are crucial. Toxicological studies are necessary to evaluate its long-term effects and potential risks associated with its use.

Study TypeFindings
Acute ToxicityNo significant adverse effects observed at therapeutic doses.
Chronic ExposureOngoing studies to assess long-term safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol, and how can stereochemical purity be ensured?

  • Methodology : Utilize multi-step organic synthesis involving acetylene gas saturation in anhydrous ether/toluene mixtures under controlled temperatures (0°C), followed by potassium t-amylate-mediated cyclization. Recrystallization from ether or aqueous methanol ensures stereochemical purity . Critical parameters include reaction time (4–16 hours) and solvent selection (e.g., petroleum ether for precipitation).
  • Validation : Confirm stereochemistry via X-ray crystallography (e.g., Acta Crystallographica reports) and compare with NMR data .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

  • Analytical Workflow :

  • NMR : Assign peaks using 1H^1H and 13C^{13}C NMR (e.g., δ = 0.96 ppm for methyl groups, 3.73 ppm for methoxy substituents) .
  • HRMS : Verify molecular weight (e.g., calculated m/z 493.2355 vs. observed 493.2365) .
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) stretches .
    • Data Cross-Referencing : Compare with NIST Chemistry WebBook entries for cyclopenta-phenanthrene derivatives .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Storage : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis or oxidation .
  • Reactivity : Avoid incompatible materials like strong acids/bases, as cyclopenta-phenanthrene derivatives may undergo ring-opening reactions under extreme pH .
  • Decomposition : Monitor for hazardous byproducts (e.g., ketones or sulfonic acids) using LC-MS .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with glucocorticoid or progesterone receptors?

  • Experimental Design :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the (13S)-methyl group and receptor hydrophobic pockets .
  • In Vitro Assays : Compare binding affinity (IC50_{50}) with dexamethasone or 17α-hydroxyprogesterone analogs .
    • Data Interpretation : Resolve contradictions in receptor activation by analyzing hydrogen-bonding patterns (e.g., hydroxyl groups at C3/C17) .

Q. What metabolic pathways are implicated in the biotransformation of this compound in vivo?

  • Methodology :

  • Radiolabeling : Track 14C^{14}C-labeled compound in rodent models to identify hepatic metabolites .
  • Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to isolate phase I oxidation pathways .
    • Key Findings : Expect sulfation at C3 or hydroxylation at C16, based on structural analogs .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?

  • Hypothesis Testing :

  • Dose-Response Studies : Evaluate concentration-dependent effects on NF-κB and COX-2 expression in macrophage models .
  • Cell-Specificity : Compare activity in T-cells vs. epithelial cells to assess tissue-selective signaling .
    • Statistical Tools : Apply multivariate analysis to distinguish assay variability from true mechanistic divergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.